molecular formula C18H24N4OS B2446830 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole CAS No. 2319808-27-8

2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole

Cat. No.: B2446830
CAS No.: 2319808-27-8
M. Wt: 344.48
InChI Key: UEKVOPBDLREDRE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole is a fascinating and complex organic compound, notable for its structural intricacies and potential applications in various scientific fields. This compound features a unique arrangement of functional groups, including cyclopropyl, pyrimidinyl, piperidinyl, and thiazole moieties, which collectively contribute to its distinct chemical behavior and reactivity.

Scientific Research Applications

2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole has wide-ranging scientific research applications across multiple disciplines:

  • Chemistry: : Its complex structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : The compound's potential interactions with biological molecules make it a candidate for studies in cellular pathways and enzymatic processes.

  • Medicine: : Given its unique functional groups, it could be investigated for pharmaceutical properties, such as antimicrobial or anticancer activity.

  • Industry: : The compound's properties may be leveraged in the development of new materials or as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole typically involves multi-step organic reactions. The synthetic route may begin with the preparation of the 6-methylpyrimidin-4-yl precursor through standard aromatic substitution reactions. This precursor is then linked to piperidine via an alkylation reaction, forming the 4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl intermediate. Subsequent steps may involve the introduction of the thiazole ring through cyclization reactions and the attachment of the cyclopropyl group via organometallic coupling reactions. These reactions require carefully controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely utilize large-scale batch or continuous flow processes to optimize efficiency and output. Industrial methods may involve streamlined synthetic routes with fewer steps and more robust reaction conditions. Automation and precise monitoring of reaction parameters are crucial to maintain consistent quality and to scale up the production effectively.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the thiazole ring or other functional groups, yielding more saturated derivatives.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of adjacent groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions such as solvent choice (e.g., dichloromethane, ethanol), temperature control, and the presence of catalysts (e.g., palladium or platinum complexes) are critical for directing the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. Oxidation may yield compounds with additional oxygen functionalities, reduction may produce more saturated analogs, and substitution reactions can lead to derivatives with modified substituents on the thiazole or pyrimidine rings.

Mechanism of Action

The exact mechanism of action of 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole depends on its specific application. Generally, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropyl and thiazole rings, along with the piperidine and pyrimidine functionalities, could facilitate binding to active sites or influence the compound's overall bioactivity by altering its chemical properties.

Comparison with Similar Compounds

When compared with other similar compounds, 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include those with:

  • Cyclopropyl and thiazole rings: , but lacking the pyrimidine or piperidine groups.

  • Pyrimidine-based structures: that incorporate different ring systems or substituents.

  • Piperidine-containing molecules: that do not possess the thiazole or cyclopropyl functionalities.

The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinctive chemical and biological properties not seen in its analogs.

List of Similar Compounds

  • 2-Cyclopropylthiazole derivatives with varying substituents.

  • 4-Pyrimidinylpiperidine analogs lacking the thiazole ring.

  • Cyclopropyl-containing heterocycles with different heteroatoms.

Exploring the potential of this compound can yield valuable insights into its reactivity, applications, and overall significance in scientific research.

Properties

IUPAC Name

2-cyclopropyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-8-17(20-12-19-13)23-10-14-4-6-22(7-5-14)9-16-11-24-18(21-16)15-2-3-15/h8,11-12,14-15H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVOPBDLREDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=CSC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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